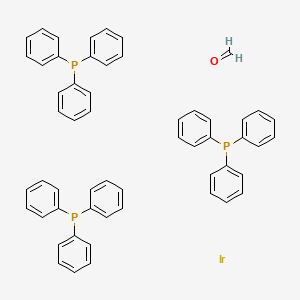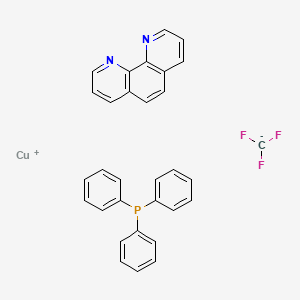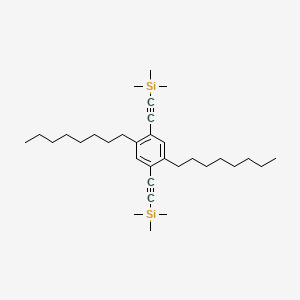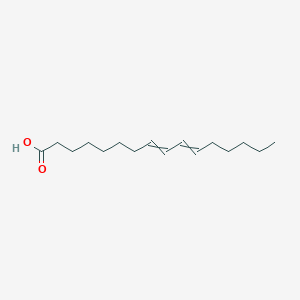![molecular formula C22H18ClNO4S B12518354 (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Thiophene Functionalization: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions to introduce the chlorine atom at the 3-position.
Fmoc Protection: The amino acid moiety is protected using Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The chlorinated thiophene and the Fmoc-protected amino acid are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at various positions, such as the reduction of the Fmoc group using piperidine to yield the free amino acid.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Piperidine, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Free amino acid, deprotected thiophene derivatives
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom
科学的研究の応用
Chemistry
In organic synthesis, (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
The compound’s amino acid moiety makes it a potential candidate for peptide synthesis and modification. It can be incorporated into peptides to study protein interactions and functions.
Medicine
Due to its structural complexity, this compound may serve as a lead compound in drug discovery. Its various functional groups allow for the exploration of different biological activities and interactions with molecular targets.
Industry
In material science, the compound can be used to create novel materials with specific properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its amino acid moiety and thiophene ring. The Fmoc group can be removed to expose the active amino acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another compound with a chlorinated functional group, used in surface modification and material science.
Thiophene derivatives: Compounds with similar thiophene rings, used in organic electronics and pharmaceuticals.
Uniqueness
What sets (2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid apart is its combination of a thiophene ring, a chlorine substituent, an Fmoc-protected amino acid, and its potential for diverse applications in various fields. This unique structure allows for a wide range of chemical reactions and modifications, making it a versatile compound in research and industry.
特性
分子式 |
C22H18ClNO4S |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
(2R)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 |
InChIキー |
LCRAHVGLFGFUDO-LJQANCHMSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CS4)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


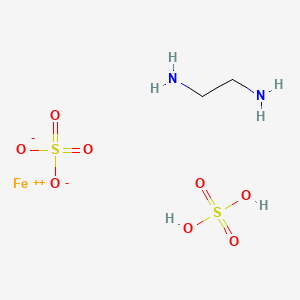
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
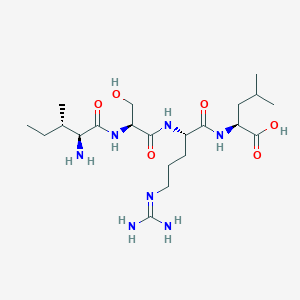
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
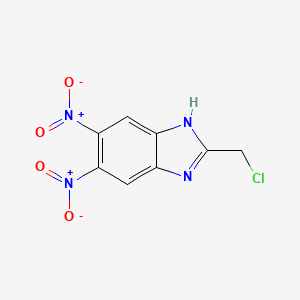
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
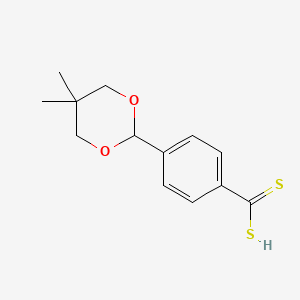
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
